molecular formula C11H9BrN2O B13703010 5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde

5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde

Cat. No.: B13703010
M. Wt: 265.11 g/mol
InChI Key: QMXDUNLPERHLRJ-UHFFFAOYSA-N
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Description

5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde: (MFCD33022636) is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol . This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde typically involves the bromination of 4-(m-tolyl)imidazole-2-carbaldehyde. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .

Industrial Production Methods: For industrial-scale production, the synthesis method is optimized for high yield and purity. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: The major product is the corresponding carboxylic acid.

    Reduction Reactions: The major product is the corresponding alcohol

Scientific Research Applications

5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of biological activity .

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom in 5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde imparts unique reactivity and binding properties, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

5-bromo-4-(3-methylphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H9BrN2O/c1-7-3-2-4-8(5-7)10-11(12)14-9(6-15)13-10/h2-6H,1H3,(H,13,14)

InChI Key

QMXDUNLPERHLRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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